The Discovery and Natural Occurrence of (+)-Eremophilene: A Technical Guide
The Discovery and Natural Occurrence of (+)-Eremophilene: A Technical Guide
Introduction
(+)-Eremophilene is a naturally occurring bicyclic sesquiterpene hydrocarbon characterized by its unique eremophilane carbon skeleton.[1][2] This class of sesquiterpenoids is notable for its departure from the established isoprene rule of biosynthesis, which has made it a compelling subject of study in natural product chemistry.[1][3] Eremophilane-type sesquiterpenes, including (+)-eremophilene, exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and antitumor properties, garnering significant interest from researchers in pharmacology and drug development.[3][4][5] This technical guide provides an in-depth overview of the discovery of (+)-eremophilene, its diverse natural sources, and the experimental protocols for its isolation and characterization.
Historical Context and Discovery
The journey into the chemistry of eremophilane sesquiterpenoids began in 1932 with the isolation of the first compound of this type from the wood oil of Eremophila mitchellii. However, the parent compound, eremophilene, was first isolated from Petasites officinalis Moench. and P. albus (L.) Gaertn.[6] The complete structural elucidation of eremophilene was not accomplished until 1964 by Hochmannova and Herout. A significant finding in the study of eremophilanes is that those isolated from fungal sources are often the enantiomers (mirror images) of those found in plants.[1]
The biosynthesis of the eremophilane skeleton is a key feature that sets it apart. It is derived from farnesyl diphosphate (FPP) and involves a characteristic methyl group migration from the C-10 to the C-5 position on a eudesmane precursor skeleton.[1][2] This rearrangement is what classifies it as an "irregular" sesquiterpenoid.[1]
Natural Sources of (+)-Eremophilene
(+)-Eremophilene and its derivatives are widely distributed across the plant and fungal kingdoms.[1][4]
Plant Sources
This sesquiterpene is a common constituent of essential oils from various plant species, particularly within the Asteraceae family.[3][4]
Table 1: Selected Plant Sources of Eremophilene
| Family | Genus and Species | Plant Part | Reported Concentration (% of Essential Oil) |
| Lamiaceae | Ocimum sanctum (Holy Basil) | Not specified | 0.3% - 0.9%[4] |
| Asteraceae | Petasites hybridus (Butterbur) | Leaves | 4.31%[1] |
| Sapindaceae | Paullinia pinnata | Leaves | 6.9%[1] |
| Apiaceae | Commiphora foliacea | Stem | 11.46%[5] |
| Not specified | Not specified | Not specified | 13.1% - 33.6% (in some Vietnamese samples)[1] |
| Rutaceae | Eremophila mitchellii (Buddha Wood) | Wood, Root | Major component[1] |
| Asteraceae | Senecio spp. | Not specified | Widely present[1][3] |
| Asteraceae | Ligularia spp. | Not specified | Widely present[1][3] |
| Asteraceae | Cacalia spp. | Not specified | Widely present[1][3] |
Fungal and Microbial Sources
Fungi are also prolific producers of eremophilane-type sesquiterpenes.[1]
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Xylaria spp. : Several species of this endophytic fungus are known to produce a diverse array of eremophilane sesquiterpenes.[1] For instance, Xylaria sp. GDG-102 yielded a new eremophilane sesquiterpene named xylareremophil.[1]
-
Penicillium copticola : This marine-derived fungus has been a source for the isolation of new eremophilane-type sesquiterpenes.[1]
-
Aspergillus spp. , Emericellopsis maritima , and Paraconiothyrium sporulosum are other marine fungi that produce these compounds.[1]
-
Sorangium cellulosum : This myxobacterium is a confirmed producer of (+)-eremophilene. A specific gene cluster (CYP264B1–geoA) has been identified and functionally characterized to be involved in its biosynthesis.[1][4]
Experimental Protocols
Extraction of (+)-Eremophilene from Plant Material
A common method for the extraction of essential oils containing (+)-eremophilene from plant matter is hydrodistillation.[1]
Protocol: Hydrodistillation
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Preparation of Plant Material: The plant material (e.g., leaves, stems, wood) is typically air-dried and powdered to increase the surface area for efficient extraction.[7]
-
Hydrodistillation: The prepared plant material is placed in a distillation flask and submerged in water. The flask is heated to boiling.
-
Vaporization and Condensation: The steam, carrying the volatile essential oils, passes through a condenser, where it is cooled and converted back into a liquid.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil can be easily separated from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark container at low temperatures to prevent degradation.
Isolation and Purification of (+)-Eremophilene
Following extraction, chromatographic techniques are employed to isolate and purify (+)-eremophilene from the crude essential oil.
Protocol: Flash Chromatography
-
Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the starting mobile phase and loaded onto the top of the column.
-
Elution: A solvent or a gradient of solvents (mobile phase) is passed through the column under positive pressure. The polarity of the mobile phase is gradually increased (e.g., by adding increasing amounts of ethyl acetate to hexane).
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest. Fractions containing pure (+)-eremophilene are then combined.
-
Solvent Removal: The solvent is removed from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.
Characterization of (+)-Eremophilene
The structure of the isolated (+)-eremophilene is confirmed using various spectroscopic methods.[7][8]
Table 2: Spectroscopic Data for the Characterization of (+)-Eremophilene
| Technique | Description | Expected Results |
| ¹H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. | Signals corresponding to vinyl protons, methyl groups (including a characteristic vinyl methyl), and aliphatic protons of the bicyclic system. |
| ¹³C NMR | Provides information about the number and types of carbon atoms in the molecule. | Resonances for sp² hybridized carbons of the double bonds and sp³ hybridized carbons of the decalin core and methyl groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | A molecular ion peak corresponding to the molecular formula of eremophilene (C₁₅H₂₄), which is 204.35 g/mol .[] |
Visualizations
Caption: Experimental workflow for the isolation and characterization of (+)-eremophilene.
Caption: Simplified biosynthetic origin of the eremophilane skeleton.
References
- 1. Eremophilene | 10219-75-7 | Benchchem [benchchem.com]
- 2. foodb.ca [foodb.ca]
- 3. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy (+)-Eremophilene (EVT-1572658) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik [mdpi.com]
- 8. mdpi.com [mdpi.com]
